

Application Note: Determination of Gel Content in TAIC Crosslinked Polymers

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Compound of Interest		
Compound Name:	Triallyl isocyanurate	
Cat. No.:	B093782	Get Quote

Introduction

Triallyl isocyanurate (TAIC) is a trifunctional crosslinking agent widely utilized to enhance the thermal and mechanical properties of a variety of polymers. Its ability to form a dense, three-dimensional network upon curing significantly improves the material's heat resistance, chemical stability, and mechanical strength. The degree of crosslinking is a critical parameter that dictates the final properties of the polymer. Gel content analysis is a fundamental method to quantify the extent of this crosslinking. This application note provides a detailed protocol for determining the gel content in TAIC-crosslinked polymers, primarily based on the solvent extraction method outlined in ASTM D2765.

The gel content represents the insoluble, crosslinked fraction of the polymer, which is separated from the soluble, uncrosslinked portion (sol fraction) by solvent extraction.[1] A higher gel content generally indicates a higher degree of crosslinking, which can be correlated with improved material performance.[2][3] This protocol is applicable to a range of polymers commonly crosslinked with TAIC, including polyolefins (e.g., polyethylene), ethylene-vinyl acetate (EVA), polyamides (PA), and fluoroelastomers (FKM).

Principle of the Method

The determination of gel content is based on the principle of solvent extraction. A weighed sample of the crosslinked polymer is subjected to extraction with a suitable solvent at an elevated temperature. The solvent dissolves the uncrosslinked polymer chains (the sol fraction), while the crosslinked, insoluble network (the gel fraction) remains as a swollen solid.



After extraction, the remaining gel is dried to a constant weight. The gel content is then calculated as the weight percentage of the dried, insoluble fraction relative to the initial sample weight.

Experimental Protocol

This protocol is a generalized procedure based on the ASTM D2765 standard and is adaptable for various TAIC-crosslinked polymers.[4]

Materials and Equipment

- Solvents: Xylene (reagent grade) is the most common solvent. Other solvents like decahydronaphthalene may also be used.[4] The choice of solvent depends on the polymer being analyzed.
- Soxhlet extraction apparatus: Comprising a condenser, extraction chamber, and flask.
- · Heating mantle
- Analytical balance: Accurate to 0.1 mg.
- Vacuum oven
- Sample container: A wire mesh cage (e.g., 120-mesh stainless steel) or filter paper to hold the sample during extraction.
- Fume hood
- Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. The method of preparation can influence the efficiency of the extraction.

- Obtain a representative sample of the TAIC-crosslinked polymer.
- Reduce the sample size to increase the surface area for extraction. This can be achieved by:



- Grinding: For the most complete extraction, grinding the sample to a particle size of 30-60 mesh is recommended (Method A in ASTM D2765).
- Shaving or Dicing: Taking thin shavings or small diced pieces from the bulk material. This
 method may result in slightly lower gel content values compared to grinding.
- Using a single piece: For some analyses, a single, small piece of the polymer can be used, though this will generally yield the lowest extraction values.
- Accurately weigh approximately 0.3 g of the prepared sample (Winitial) using an analytical balance.

Extraction Procedure

- Place the weighed sample into a pre-weighed wire mesh cage or wrap it in filter paper.
- Place the sample container into the Soxhlet extraction chamber.
- Fill the flask with a sufficient volume of the chosen solvent (e.g., xylene). Add a few boiling chips to ensure smooth boiling.
- Assemble the Soxhlet apparatus within a fume hood.
- Heat the solvent to its boiling point and allow the extraction to proceed for a minimum of 8
 hours. For many polymers, a 24-hour extraction is recommended to ensure complete
 removal of the sol fraction. The extraction time should be consistent for comparative studies.
- After the extraction period, turn off the heat and allow the apparatus to cool.
- Carefully remove the sample container from the extraction chamber. The remaining polymer will be swollen with the solvent.

Drying and Weighing

 Dry the sample in a vacuum oven at a temperature below the degradation point of the polymer (e.g., 80-100 °C) until a constant weight is achieved. This may take several hours.



- Periodically remove the sample from the oven, allow it to cool to room temperature in a desiccator, and weigh it.
- Constant weight is considered achieved when the difference between two consecutive weighings (at least one hour apart) is less than 0.1 mg.
- Record the final, constant weight of the dried sample (Wfinal).

Calculation of Gel Content

The gel content is calculated using the following formula:

Gel Content (%) = (Wfinal / Winitial) \times 100

Where:

- Wfinal is the final constant weight of the dried, insoluble polymer fraction.
- Winitial is the initial weight of the polymer sample.

If the polymer contains fillers that are insoluble in the extraction solvent, a correction must be applied. The weight of the filler should be subtracted from both the initial and final weights before calculating the gel content.

Data Presentation

The following table summarizes representative gel content data for various polymers crosslinked with TAIC. It is important to note that the gel content is highly dependent on the specific polymer grade, the concentration of TAIC and peroxide initiator, and the curing conditions (e.g., temperature, time, radiation dose).



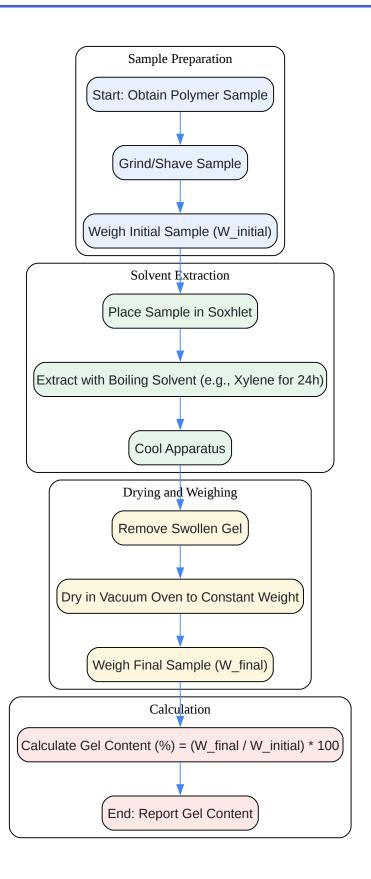
Polymer	Crosslinkin g Method	TAIC Concentrati on (wt. %)	Peroxide/Ra diation Dose	Gel Content (%)	Reference
Ethylene- Vinyl Acetate (EVA)	Photoinitiated	Not specified	5s UV irradiation	> 80	[5]
Ethylene- Vinyl Acetate (EVA)	Peroxide	Not specified	Not specified	> 75	[6]
Polyamide 6 (PA6)	Electron Beam	2	66 kGy	~45	[7][8]
Polyamide 6 (PA6)	Electron Beam	4	66 kGy	~60	[7][8]
Polyamide 6 (PA6)	Electron Beam	6	66 kGy	~70*	[7][8]
EPDM Rubber	Peroxide	Not specified	Not specified	Increased with TAIC	[9]
Fluoroelasto mer (FKM)	Peroxide	Varied	Not specified	Increased with TAIC	[10]

^{*}Note: Gel content for PA6 is estimated based on the significant improvement in mechanical properties reported, which is directly related to the degree of crosslinking.

Visualizations Experimental Workflow

The following diagram illustrates the step-by-step workflow for determining the gel content of a TAIC-crosslinked polymer.





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Caption: Workflow for Gel Content Determination.



Signaling Pathway of TAIC Crosslinking

The diagram below outlines the general mechanism of peroxide-induced crosslinking of a polymer in the presence of TAIC as a co-agent.



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Caption: Peroxide-Induced TAIC Crosslinking Pathway.

Conclusion

The determination of gel content is an essential quality control and research tool for characterizing TAIC-crosslinked polymers. The solvent extraction method, when performed with careful attention to sample preparation, solvent selection, and extraction time, provides a reliable and reproducible measure of the degree of crosslinking. This data is invaluable for optimizing curing processes and predicting the end-use performance of the crosslinked material.

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